molecular formula C15H14N4O4S B2366128 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2210052-44-9

3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2366128
CAS No.: 2210052-44-9
M. Wt: 346.36
InChI Key: VNDZHNKRVDLWBS-UHFFFAOYSA-N
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Description

The compound 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a multifaceted chemical structure featuring the presence of diverse functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one generally involves multiple stepwise reactions. The process starts with the preparation of benzo[d]oxazol-2(3H)-one, which can be achieved through cyclization reactions. The thiadiazole moiety is typically introduced via nucleophilic substitution reactions, utilizing appropriate thiadiazole precursors. The final assembly of the compound involves the connection of the pyrrolidinyl group and oxoethyl chain under controlled reaction conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. Process intensification techniques such as continuous flow chemistry may be employed to streamline the synthesis, reduce reaction times, and improve scalability. Efficient purification methods, including recrystallization and chromatography, are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: can undergo a variety of chemical reactions, including:

  • Oxidation: : The presence of the thiadiazole ring allows for oxidative transformations, potentially leading to sulfoxide or sulfone derivatives.

  • Reduction: : The compound may undergo reduction reactions to modify the oxoethyl group or other reducible functionalities.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can be employed to introduce additional functional groups onto the benzo[d]oxazol-2(3H)-one or pyrrolidinyl moieties.

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA)

  • Reducing agents such as sodium borohydride or lithium aluminum hydride

  • Nucleophiles and electrophiles specific to the desired substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific transformations. For instance, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound's versatility.

Scientific Research Applications

3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: has a wide range of applications in scientific research:

  • Chemistry: : Utilized in the development of new synthetic methodologies and as a building block for more complex molecules.

  • Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

  • Medicine: : Explored for its therapeutic potential in drug discovery, particularly targeting diseases related to its molecular targets.

  • Industry: : Employed in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through specific molecular interactions with biological targets. Its mechanism of action may involve binding to enzymes or receptors, modulating their activity. The presence of the thiadiazole ring and pyrrolidinyl moiety suggests potential interactions with proteins and nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds:

  • 3-(2-(3-(chloropyridin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : A structurally similar compound with a chloropyridinyl group instead of the thiadiazole ring.

  • 3-(2-(3-(phenylpyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Features a phenylpyrrolidinyl moiety, differing from the thiadiazole functionality.

  • 3-(2-(3-(methylthiadiazol-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Contains a methylthiadiazole group, offering slight variations in chemical properties.

Uniqueness: The distinctiveness of 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one lies in its unique combination of functional groups, which imparts specific chemical reactivity and potential biological activity, distinguishing it from its analogs.

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Biological Activity

The compound 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that integrates multiple heterocyclic structures. Its potential biological activities are of significant interest in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications.

Structural Overview

The molecular structure of the compound includes:

  • A thiadiazole moiety, which is known for its diverse biological activities.
  • A pyrrolidine ring, contributing to the compound's pharmacological properties.
  • A benzo[d]oxazole structure, which is often associated with anti-inflammatory and antimicrobial activities.

The molecular formula is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S with a molecular weight of approximately 320.38 g/mol.

1. Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and pyrrolidine rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of pyrrolidine can inhibit the growth of various bacterial strains. For instance, compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainActivity (MIC)
Thiadiazole derivativeE. coli15 µg/mL
Pyrrolidine derivativeStaphylococcus aureus10 µg/mL

2. Anti-inflammatory Activity

The compound's structure suggests potential as a COX-II inhibitor. COX-II is an enzyme involved in the inflammatory process, and inhibitors are crucial for treating conditions like arthritis and other inflammatory diseases. Preliminary studies have shown that related compounds exhibit selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 µM .

3. Anticancer Potential

Emerging data suggest that thiadiazole-containing compounds may possess anticancer properties by inducing apoptosis in cancer cells. For example, studies have reported that certain thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)12.5Apoptosis induction
HeLa (cervical cancer)15.0Cell cycle arrest

Case Study 1: Thiadiazole Derivatives in Cancer Therapy

A study conducted by Alegaon et al. explored the anticancer effects of thiadiazole derivatives on MCF-7 cells. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations (≥10 µM). The study concluded that these derivatives could serve as a basis for developing new anticancer agents .

Case Study 2: Anti-inflammatory Effects

Research by Hwang et al. highlighted the anti-inflammatory effects of thiadiazole-based compounds in animal models of arthritis. The study reported a reduction in paw edema and inflammatory cytokine levels following treatment with these compounds, suggesting their potential as therapeutic agents for inflammatory diseases .

Properties

IUPAC Name

3-[2-oxo-2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-14(9-19-11-3-1-2-4-12(11)23-15(19)21)18-6-5-10(8-18)22-13-7-16-24-17-13/h1-4,7,10H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDZHNKRVDLWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)CN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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